

physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate

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Compound of Interest

ethyl 3-(3,4dihydroxyphenyl)propanoate

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An In-depth Technical Guide to Ethyl 3-(3,4-dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring dihydrocaffeic acid, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. Its structural similarity to other well-studied phenolic compounds, such as caffeic acid phenethyl ester (CAPE) and hydroxytyrosol, suggests a potential for valuable biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate, alongside detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways based on current scientific understanding of related molecules.

Core Physical and Chemical Properties

Quantitative data for **ethyl 3-(3,4-dihydroxyphenyl)propanoate** is summarized in the table below. It is important to note that while some data is available for the specific compound, other



values are estimated based on structurally similar molecules due to a lack of direct experimental data.

Property	Value	Source
IUPAC Name	Ethyl 3-(3,4- dihydroxyphenyl)propanoate	[1]
Synonyms	Ethyl 3-(3,4- dihydroxyphenyl)propionate, Benzenepropanoic acid, 3,4- dihydroxy-, ethyl ester	[1]
CAS Number	3967-57-5	[1]
Molecular Formula	C11H14O4	[1]
Molecular Weight	210.23 g/mol	[1]
Melting Point	Not available	_
Boiling Point	Not available	_
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and chloroform; poorly soluble in water.	
LogP	1.85	[1]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **ethyl 3- (3,4-dihydroxyphenyl)propanoate**. While a comprehensive public database of spectra for this specific molecule is not readily available, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

• ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the propanoate chain (two triplets), and the aromatic protons on the



dihydroxyphenyl ring. The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl substituents.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of the ethoxy group and parts of the propanoate chain, providing further structural information.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) groups (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1735 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **ethyl 3-(3,4-dihydroxyphenyl)propanoate**, the following methodologies are based on established procedures for the synthesis and analysis of structurally similar phenolic compounds and esters.

Synthesis Protocol: Esterification of 3-(3,4-dihydroxyphenyl)propanoic acid

This protocol describes a standard Fischer esterification method.

Materials:

- 3-(3,4-dihydroxyphenyl)propanoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)



- Anhydrous sodium sulfate
- Sodium bicarbonate solution (5%)
- · Ethyl acetate
- Brine

Procedure:

- In a round-bottom flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux the mixture for several hours (reaction progress can be monitored by thin-layer chromatography).
- After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3,4-dihydroxyphenyl)propanoate.
- Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for the analysis of **ethyl 3-(3,4-dihydroxyphenyl)propanoate**.[1]



Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase:

• A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]

Procedure:

- Prepare a standard solution of the purified compound of known concentration.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution at a suitable wavelength (e.g., 280 nm) based on the UV absorbance of the dihydroxyphenyl chromophore.
- The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activities and Signaling Pathways

The biological activities of **ethyl 3-(3,4-dihydroxyphenyl)propanoate** have not been extensively studied directly. However, based on its structural similarity to well-researched compounds like Caffeic Acid Phenethyl Ester (CAPE) and Hydroxytyrosol, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. These activities are likely mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The catechol (3,4-dihydroxy) moiety is a well-known pharmacophore responsible for potent antioxidant activity. It can act as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.[2][3]

Anti-inflammatory Activity







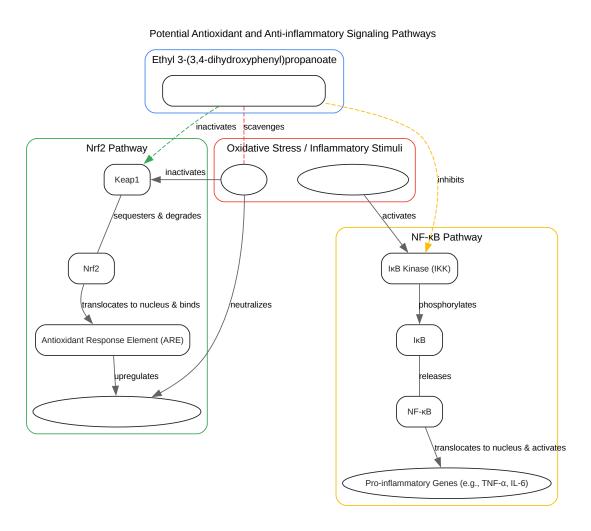
The anti-inflammatory effects of similar phenolic compounds are often attributed to their ability to modulate inflammatory signaling pathways. The NF-kB and Nrf2 pathways are key regulators of inflammation and the antioxidant response.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. Compounds like CAPE have been shown to inhibit NF-κB activation.[2][4]

Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression and enhancing the cellular antioxidant defense.[2]

Based on the known mechanisms of related compounds, the following diagram illustrates the potential signaling pathways through which **ethyl 3-(3,4-dihydroxyphenyl)propanoate** may exert its antioxidant and anti-inflammatory effects.





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Potential signaling pathways of Ethyl 3-(3,4-dihydroxyphenyl)propanoate.



Conclusion

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a promising molecule with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While further research is needed to fully characterize its physical, chemical, and biological profile, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, though based on related compounds, offer a starting point for synthesis and analysis. The exploration of the potential involvement of the NF-κB and Nrf2 signaling pathways highlights key areas for future investigation into the mechanism of action of this and similar phenolic compounds.

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